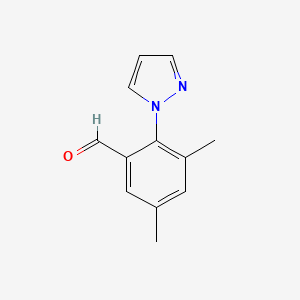

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

CAS No.: 1015845-87-0

Cat. No.: VC3283350

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015845-87-0 |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 3,5-dimethyl-2-pyrazol-1-ylbenzaldehyde |

| Standard InChI | InChI=1S/C12H12N2O/c1-9-6-10(2)12(11(7-9)8-15)14-5-3-4-13-14/h3-8H,1-2H3 |

| Standard InChI Key | ANDWMSARSMGVCR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C=O)N2C=CC=N2)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C=O)N2C=CC=N2)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde features a benzene core with multiple functional groups strategically positioned to create its unique chemical behavior. The benzene ring serves as the structural backbone, with methyl groups at positions 3 and 5 providing electron-donating effects. The pyrazolyl group attached at position 2 introduces nitrogen-containing heterocyclic chemistry to the molecule, while the aldehyde group contributes carbonyl reactivity. This combination of structural elements creates a molecule with versatile chemical behavior and distinctive biological activity profiles.

Physical and Chemical Properties

The compound is characterized by several key physical and chemical properties that define its behavior in various environments and reactions. These properties are critical for understanding its potential applications and developing effective synthesis methodologies. The molecular formula C₁₂H₁₂N₂O indicates its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in its specific structural configuration.

Key Molecular Identifiers

Table 1 below summarizes the essential molecular identifiers and physical properties of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde:

| Property | Value |

|---|---|

| CAS Number | 1015845-87-0 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Not specified in available data |

| Melting Point | Not specified in available data |

| Solubility | Not specified in available data |

The CAS registry number serves as a unique identifier for this compound in chemical databases and literature, facilitating accurate tracking and information retrieval for researchers working with this substance.

Synthetic Routes and Preparation Methods

Common Synthetic Approaches

The synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde typically involves condensation reactions that form the critical bonds in the molecular structure. One standard method employs the reaction between 3,5-dimethylbenzaldehyde and hydrazine hydrate in the presence of acetic acid, which facilitates the formation of the pyrazole ring structure. This approach represents a straightforward yet effective pathway to produce the target compound under controlled laboratory conditions.

Alternative Synthetic Methodologies

An alternative synthetic approach involves the cyclization of 3,5-dimethyl-2-(1H-pyrazol-1-YL)methanol with primary amines. This reaction pathway produces pyrazole-based ligands that can include the target compound among its products. The selection of specific reaction conditions, catalysts, and starting materials significantly influences the yield and purity of the final product, making optimization of these parameters an important consideration in the synthetic process.

Chemical Reactivity and Reaction Profiles

Reactive Functional Groups

The presence of multiple functional groups in 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde creates diverse reactive sites within the molecule. The aldehyde group typically exhibits carbonyl reactivity, participating in nucleophilic addition reactions, reductions, and oxidations. The pyrazole ring introduces heterocyclic chemistry to the compound's reactivity profile, potentially participating in electrophilic or nucleophilic substitution reactions depending on the reaction conditions and partners. The methyl groups can undergo oxidation or serve as sites for further functionalization through radical chemistry.

Characteristic Reactions

The compound undergoes several characteristic reactions that define its chemical behavior and utility in synthesis. These reactions typically target one or more of the functional groups present in the molecule, often with selectivity influenced by reaction conditions and catalysts. Understanding these reaction patterns provides insights into how the compound can be modified or incorporated into more complex molecular structures for various applications.

Biological Activities and Applications

Antimicrobial Properties

Research has demonstrated that 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde and its derivatives exhibit significant antimicrobial properties. These include antileishmanial and antimalarial activities, suggesting potential applications in treating parasitic infections that pose substantial public health challenges globally. The compound's activity against these pathogens indicates mechanisms of action that may involve inhibition of essential enzymes or disruption of metabolic pathways critical for pathogen survival.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde and its biological activities provides valuable insights for medicinal chemistry. The positioning of methyl groups, the pyrazole ring, and the aldehyde functionality all contribute to the compound's interaction with biological targets. Systematic modification of these structural elements can potentially enhance specific biological activities or reduce unwanted effects, guiding the rational design of optimized derivatives for pharmaceutical applications.

Material Science Applications

Coordination Chemistry

The nitrogen atoms in the pyrazole ring of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde can coordinate with metal ions to form coordination complexes. These complexes may exhibit interesting catalytic, optical, or magnetic properties depending on the metal and coordination environment. Such metal complexes could find applications in catalysis, sensing technologies, or as precursors for metallo-organic frameworks with specialized functions in material science applications.

Research Progress and Future Directions

Current Research Status

Current research on 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde focuses primarily on exploring its antimicrobial properties and potential pharmaceutical applications. The compound's activity against pathogens such as Leishmania and malaria parasites represents an important area of investigation that could lead to new therapeutic approaches for addressing these diseases. Additional research directions may include optimization of synthetic methods, exploration of structure-activity relationships, and development of derivative compounds with enhanced properties.

Future Research Opportunities

Future research directions for 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde may include expanded investigations into its biological mechanisms of action, development of improved synthetic pathways, and exploration of novel applications in material science. Research into the compound's interaction with specific biological targets could provide insights into its antimicrobial activity and guide the development of more effective derivatives. Additionally, exploring the compound's potential in polymer chemistry, coordination complexes, or other material applications represents promising avenues for future investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume